N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(26-25-21)29-14-13-24-30(27,28)20-10-7-16-3-1-2-4-18(16)15-20/h1-12,15,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMAYCCRKFVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FN3O5S, with a molecular weight of 433.5 g/mol. The compound features a pyridazine ring substituted with a 4-fluorophenyl group , an ethoxy linkage , and a naphthalene sulfonamide moiety . These structural components are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O5S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 920402-23-9 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and pyridazine ring play significant roles in binding affinity and specificity towards these targets, potentially modulating their activity and influencing various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : The compound may also act as an antagonist or agonist at specific receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, indicating differing levels of susceptibility.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral potential. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. For instance, it has been reported to exhibit activity against the influenza virus with an EC50 value indicating effective concentration levels.
Case Studies
- Study on Anticancer Properties : A study published in MDPI explored various derivatives of pyridazine compounds, including this compound). These derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
- Research on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound maintained activity against strains that were otherwise resistant to conventional antibiotics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated molecular formula based on IUPAC name.
Key Observations
Heterocyclic Core Variations :
- The target compound’s pyridazine ring differs from the pyridine in 11d and the adamantane in 2b . Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridine or adamantane-based structures.
- The fluorophenyl group is a shared feature in the target compound and 11d, suggesting its role as a pharmacophore for target engagement .
Biological Activity: Compound 2b exhibits antioxidant activity due to its dimethylamino and adamantyl groups, which stabilize free radicals . The target compound lacks these groups but may instead target enzymes like ceramidases, as suggested by sulfonamide derivatives in related studies . Compound 11d, with a thiazolidinone moiety, shows in vitro anticancer activity, highlighting how auxiliary functional groups (e.g., thiazolidinone) can direct therapeutic outcomes .
Synthesis and Physical Properties :
- Yields for analogous compounds range from 43% (2g) to 73% (11f) , suggesting that the target compound’s synthesis may require optimization for scalability.
- High melting points in 11d (240–242°C) and 11f (260–262°C) correlate with rigid heterocyclic frameworks, implying that the target compound’s pyridazine core may similarly confer thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
